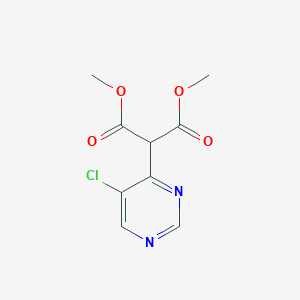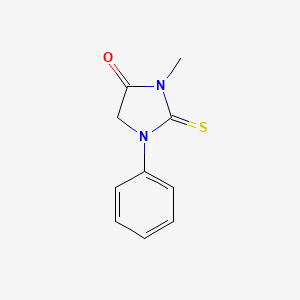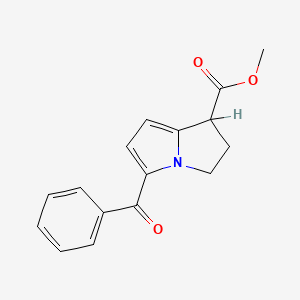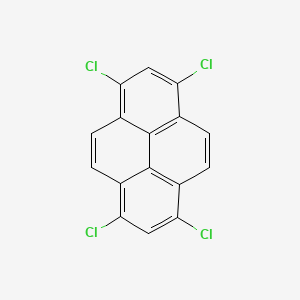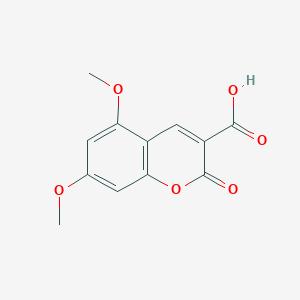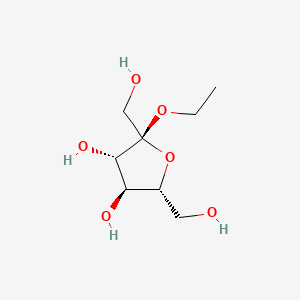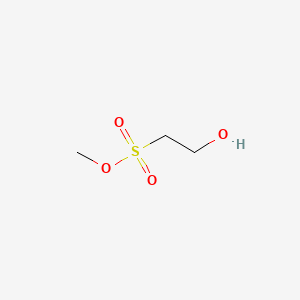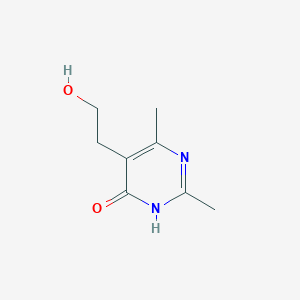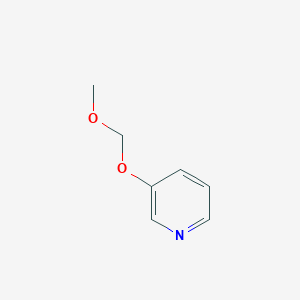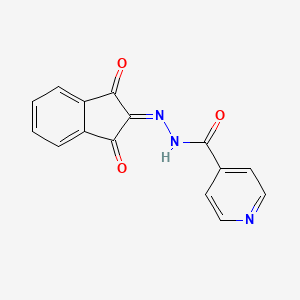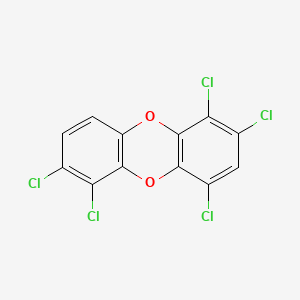
1,2,4,6,7-Pentachlorodibenzo-p-dioxin
Overview
Description
1,2,4,6,7-Pentachlorodibenzo-p-dioxin is a member of the polychlorinated dibenzodioxins family, commonly referred to as dioxins. These compounds are known for their environmental persistence and toxicity. This compound is a chlorinated aromatic hydrocarbon with the molecular formula C12H3Cl5O2. It is one of the 75 chlorinated dibenzo-p-dioxin congeners .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,6,7-Pentachlorodibenzo-p-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it can be produced unintentionally as a by-product during the manufacturing of other chlorinated compounds, such as during the bleaching of paper pulp with chlorine or the incineration of chlorine-containing organic materials .
Chemical Reactions Analysis
Types of Reactions
1,2,4,6,7-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more chlorinated derivatives or the breakdown of the compound into less harmful substances.
Reduction: This reaction can result in the removal of chlorine atoms, leading to the formation of less chlorinated dibenzo-p-dioxins.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more chlorinated derivatives, while reduction can produce less chlorinated dibenzo-p-dioxins .
Scientific Research Applications
1,2,4,6,7-Pentachlorodibenzo-p-dioxin is primarily used in scientific research to study its toxicological effects and environmental impact. Its applications include:
Chemistry: Used as a model compound to study the behavior of dioxins in various chemical reactions and environmental conditions.
Biology: Research on its effects on biological systems, including its bioaccumulation and impact on wildlife.
Medicine: Studies on its toxicological effects on human health, including its potential to cause cancer and developmental disturbances.
Industry: Research on methods to mitigate its formation during industrial processes and to develop effective remediation techniques for contaminated sites .
Mechanism of Action
1,2,4,6,7-Pentachlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AHR) in cells. This receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding activates the transcription of various genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful compounds. The activation of these pathways can also result in toxic effects, including disruption of cell cycle regulation and induction of oxidative stress .
Comparison with Similar Compounds
1,2,4,6,7-Pentachlorodibenzo-p-dioxin is similar to other polychlorinated dibenzo-p-dioxins (PCDDs) in terms of its structure and toxicological properties. Some similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD): Similar in structure but with different chlorine substitution patterns.
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD): Contains six chlorine atoms and exhibits similar toxicological effects.
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD): Contains seven chlorine atoms and is also highly toxic .
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological profile.
Properties
IUPAC Name |
1,2,4,6,7-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-2-7-11(8(4)16)19-10-6(15)3-5(14)9(17)12(10)18-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKDDGLKEYEVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074106 | |
| Record name | 1,2,4,6,7-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82291-35-8 | |
| Record name | 1,2,4,6,7-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,6,7-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,6,7-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29B758D07Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


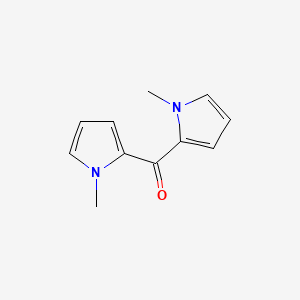

![2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B3057459.png)
